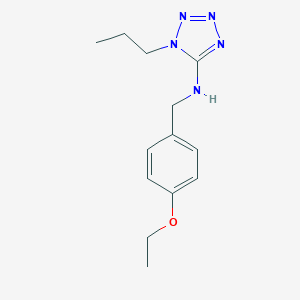

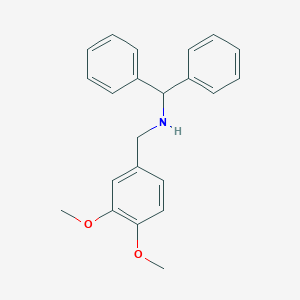

![molecular formula C16H18ClNO B259377 N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-ethylamine](/img/structure/B259377.png)

N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-ethylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-ethylamine, also known as Yohimbine, is a natural alkaloid found in the bark of the Pausinystalia yohimbe tree. It is a potent and selective antagonist of the α2-adrenergic receptor and has been used for centuries as an aphrodisiac and traditional medicine in West Africa. In recent years, yohimbine has gained attention for its potential therapeutic applications in various medical conditions.

Mécanisme D'action

N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-ethylamine is a potent and selective antagonist of the α2-adrenergic receptor. It blocks the inhibitory effects of norepinephrine on the release of neurotransmitters, such as dopamine, serotonin, and acetylcholine. This leads to an increase in the release of these neurotransmitters, which can have a variety of physiological effects, including increased blood flow, improved cognitive function, and enhanced sexual arousal.

Biochemical and Physiological Effects:

This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase blood flow to the penis, which can improve erectile dysfunction. This compound has also been shown to improve cognitive function, including memory and attention. In addition, yohimbine has been shown to increase lipolysis, which can lead to weight loss. This compound has also been shown to increase heart rate and blood pressure, which can have both positive and negative effects, depending on the medical condition being treated.

Avantages Et Limitations Des Expériences En Laboratoire

N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-ethylamine has several advantages for lab experiments. It is a potent and selective antagonist of the α2-adrenergic receptor, which makes it a useful tool for investigating the effects of norepinephrine on various physiological processes. This compound is also readily available and relatively inexpensive. However, yohimbine has several limitations for lab experiments. It has a short half-life, which can make it difficult to maintain a consistent dose over time. This compound also has a narrow therapeutic window, which can make it difficult to determine the optimal dose for a given medical condition.

Orientations Futures

For yohimbine research include investigating its potential use in cognitive impairment, obesity, cancer therapy, and veterinary medicine.

Méthodes De Synthèse

N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-ethylamine can be synthesized by various methods, including the isolation from the bark of the Pausinystalia yohimbe tree and chemical synthesis. The isolation method involves a series of extraction and purification steps, which are time-consuming and yield low quantities of yohimbine. Chemical synthesis, on the other hand, involves the reaction of 2,4-dimethoxybenzaldehyde with 2-chlorobenzylamine, followed by reduction, acetylation, and demethylation. This method yields higher quantities of yohimbine and is more cost-effective.

Applications De Recherche Scientifique

N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-ethylamine has been studied extensively for its potential therapeutic applications. It has been shown to improve sexual dysfunction, anxiety, depression, and cognitive function. This compound has also been investigated for its effects on blood pressure, insulin sensitivity, and body composition. In addition, yohimbine has been used in animal studies to investigate its effects on various physiological processes, including the cardiovascular, respiratory, and nervous systems.

Propriétés

Formule moléculaire |

C16H18ClNO |

|---|---|

Poids moléculaire |

275.77 g/mol |

Nom IUPAC |

N-[[4-[(2-chlorophenyl)methoxy]phenyl]methyl]ethanamine |

InChI |

InChI=1S/C16H18ClNO/c1-2-18-11-13-7-9-15(10-8-13)19-12-14-5-3-4-6-16(14)17/h3-10,18H,2,11-12H2,1H3 |

Clé InChI |

BFWXNYMHGPAKLL-UHFFFAOYSA-N |

SMILES |

CCNCC1=CC=C(C=C1)OCC2=CC=CC=C2Cl |

SMILES canonique |

CCNCC1=CC=C(C=C1)OCC2=CC=CC=C2Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[methyl(methylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B259294.png)

![N-[2-(benzyloxy)-3-ethoxybenzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B259369.png)

![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B259370.png)

![N-[3-(dimethylamino)propyl]-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B259371.png)

![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine](/img/structure/B259375.png)

![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[3-(dimethylamino)propyl]amine](/img/structure/B259376.png)

![N-{4-[(2-chlorobenzyl)oxy]benzyl}propan-1-amine](/img/structure/B259378.png)

![N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B259381.png)

![N-[(3-methylthiophen-2-yl)methyl]-1-propyl-1H-tetrazol-5-amine](/img/structure/B259382.png)